4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
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Overview
Description
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(oxy) linkage connecting two phenyl-isoindole-dione moieties, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-[1,4-phenylenebis(oxy)]dibenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde: Shares the phenylenebis(oxy) linkage but differs in the functional groups attached to the phenyl rings.
4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Another similar compound with a phenylenebis(oxy) linkage, but with nitrile groups instead of isoindole-dione moieties.
Uniqueness
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is unique due to its combination of stability, reactivity, and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
54395-39-0 |
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Molecular Formula |
C34H20N2O6 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
4-[4-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-25-13-7-15-27(29(25)33(39)35(31)21-9-3-1-4-10-21)41-23-17-19-24(20-18-23)42-28-16-8-14-26-30(28)34(40)36(32(26)38)22-11-5-2-6-12-22/h1-20H |
InChI Key |
BYTKMLHQODLGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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